3-Vinylbenzo[c][1,2]oxaborol-1(3H)-ol
Overview
Description
3-Vinylbenzo[c][1,2]oxaborol-1(3H)-ol is a boron-containing heterocyclic compound It is characterized by a benzene ring fused to an oxaborole ring, with a vinyl group attached to the benzene ring
Mechanism of Action
Target of Action
The primary target of 3-Vinylbenzo[c][1,2]oxaborol-1(3H)-ol is Phosphodiesterase 4 (PDE4) . PDE4 is an enzyme that plays a crucial role in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP), a messenger molecule involved in various physiological processes.
Mode of Action
This compound acts as a PDE4 inhibitor . It binds to the catalytic domain of PDE4B2, where its oxaborole moiety chelates with the catalytic bimetal center. This interaction overlaps with the phosphate in cAMP during the substrate hydrolysis process, and the interaction extends into the adenine pocket .
Biochemical Pathways
By inhibiting PDE4, this compound prevents the breakdown of cAMP, leading to increased intracellular cAMP levels. This, in turn, inhibits the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin (IL)-23, IL-17, Interferon-gamma (IFN-γ), IL-4, IL-5, IL-13, and IL-22 .
Result of Action
The inhibition of PDE4 and the subsequent increase in cAMP levels lead to a decrease in the production of pro-inflammatory cytokines. This can result in reduced inflammation and improved symptoms in conditions like psoriasis and atopic dermatitis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s penetration into the skin and its ability to inhibit the transcription of certain cytokines could be affected by factors such as the presence of other substances, pH levels, and temperature .
Biochemical Analysis
Biochemical Properties
3-Vinylbenzo[c][1,2]oxaborol-1(3H)-ol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions is with beta-lactamase enzymes, where it acts as an inhibitor. This interaction is crucial in combating antibiotic resistance, particularly in bacteria such as Klebsiella pneumoniae . The compound’s boron atom forms a reversible covalent bond with the active site serine residue of the enzyme, thereby inhibiting its activity. Additionally, this compound has been shown to interact with fungal enzymes, contributing to its antifungal properties .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In fungal cells, the compound disrupts the integrity of the cell membrane by interacting with sterol-containing cytoplasmic membranes, leading to cell death . In bacterial cells, it inhibits the beta-lactamase enzyme, preventing the degradation of beta-lactam antibiotics and thereby enhancing their efficacy . These interactions result in altered gene expression and metabolic flux, ultimately affecting cell viability and function.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form reversible covalent bonds with target biomolecules. The boron atom in the compound interacts with nucleophilic residues in the active sites of enzymes, such as serine in beta-lactamase . This interaction inhibits the enzyme’s activity, preventing the hydrolysis of beta-lactam antibiotics. Additionally, the compound’s interaction with fungal enzymes disrupts essential cellular processes, leading to cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, but its efficacy can decrease due to degradation over extended periods. Long-term studies have shown that the compound maintains its antifungal and antibacterial properties, although its potency may diminish with prolonged exposure . These temporal effects are crucial for determining the optimal conditions for its use in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antifungal and antibacterial activity with minimal toxicity. At higher doses, toxic effects such as cytotoxicity and hemolysis have been observed . These dosage-dependent effects are essential for establishing safe and effective therapeutic windows for potential clinical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound’s interaction with beta-lactamase enzymes is a key aspect of its metabolic role, as it inhibits the degradation of beta-lactam antibiotics . Additionally, its interaction with fungal enzymes affects metabolic flux and metabolite levels, contributing to its antifungal properties .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as the cytoplasmic membrane in fungal cells and the active site of beta-lactamase enzymes in bacterial cells . The compound’s distribution is crucial for its efficacy in biochemical applications.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. In fungal cells, the compound localizes to the cytoplasmic membrane, where it disrupts membrane integrity . In bacterial cells, it targets the active site of beta-lactamase enzymes, inhibiting their activity . These localization patterns are essential for understanding the compound’s mechanism of action and optimizing its use in biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Vinylbenzo[c][1,2]oxaborol-1(3H)-ol typically involves the following steps:
Formation of the Benzoxaborole Ring: The initial step involves the formation of the benzoxaborole ring. This can be achieved through the reaction of a suitable boronic acid derivative with an ortho-substituted phenol under acidic conditions.
Vinylation: The introduction of the vinyl group can be accomplished through a palladium-catalyzed Heck reaction. This involves the reaction of the benzoxaborole intermediate with a vinyl halide in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and greener solvents to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
3-Vinylbenzo[c][1,2]oxaborol-1(3H)-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or boronates.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The vinyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nucleophiles, or electrophiles can be employed under appropriate conditions.
Major Products
Oxidation: Boronic acids or boronates.
Reduction: Ethyl-substituted benzoxaborole.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Vinylbenzo[c][1,2]oxaborol-1(3H)-ol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of enzyme inhibitors, particularly for enzymes like phosphodiesterases and proteases.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies related to its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: The compound is explored for its potential use in the synthesis of advanced polymers and as a catalyst in organic reactions.
Comparison with Similar Compounds
Similar Compounds
Benzo[c][1,2]oxaborol-1(3H)-ol: Lacks the vinyl group, making it less reactive in certain substitution reactions.
3-Ethylbenzo[c][1,2]oxaborol-1(3H)-ol:
Benzo[c][1,2]oxaborol-1(3H)-one: Contains a carbonyl group instead of a hydroxyl group, altering its chemical properties and reactivity.
Uniqueness
3-Vinylbenzo[c][1,2]oxaborol-1(3H)-ol is unique due to the presence of the vinyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-ethenyl-1-hydroxy-3H-2,1-benzoxaborole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BO2/c1-2-9-7-5-3-4-6-8(7)10(11)12-9/h2-6,9,11H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URUNFBSBXUCCAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=CC=CC=C2C(O1)C=C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60728894 | |
Record name | 3-Ethenyl-2,1-benzoxaborol-1(3H)-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60728894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
952149-27-8 | |
Record name | 3-Ethenyl-2,1-benzoxaborol-1(3H)-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60728894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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